molecular formula C22H19FN2O5 B5079109 (5Z)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione

(5Z)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B5079109
M. Wt: 410.4 g/mol
InChI Key: IETQEOFMOAPAFW-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5Z)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione” is a complex organic molecule that features a diazinane ring, a fluorophenyl group, and an ethoxy-prop-2-enoxyphenyl moiety. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including the formation of the diazinane ring, the introduction of the fluorophenyl group, and the attachment of the ethoxy-prop-2-enoxyphenyl moiety. Common synthetic routes may involve:

    Formation of the Diazinane Ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step may involve nucleophilic aromatic substitution reactions where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Ethoxy-Prop-2-Enoxyphenyl Moiety:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy-prop-2-enoxyphenyl moiety, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the diazinane ring or the fluorophenyl group, potentially leading to the formation of amines or reduced aromatic systems.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic aromatic substitution, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution Reagents: Halogens, alkyl halides, or sulfonyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, the compound could be investigated for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers, coatings, or electronic devices, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
  • (5Z)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-1-(2-chlorophenyl)-1,3-diazinane-2,4,6-trione

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of the fluorophenyl group may enhance its lipophilicity and metabolic stability, while the ethoxy-prop-2-enoxyphenyl moiety may influence its binding affinity to biological targets.

Properties

IUPAC Name

(5Z)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O5/c1-3-11-30-18-10-9-14(13-19(18)29-4-2)12-15-20(26)24-22(28)25(21(15)27)17-8-6-5-7-16(17)23/h3,5-10,12-13H,1,4,11H2,2H3,(H,24,26,28)/b15-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETQEOFMOAPAFW-QINSGFPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.